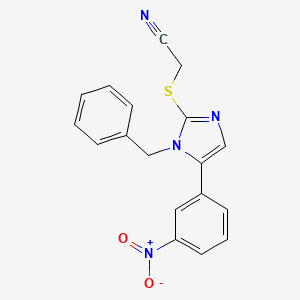

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

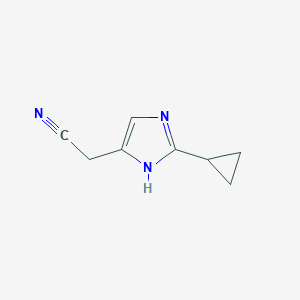

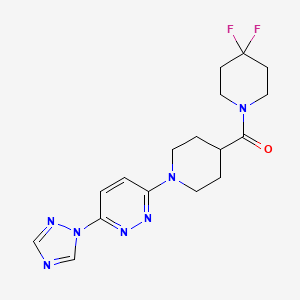

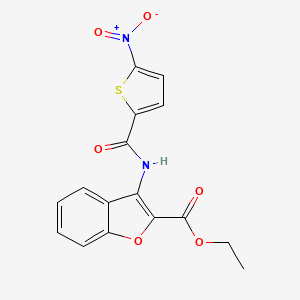

The synthesis and study of imidazole derivatives, including those with benzyl and nitrophenyl groups, are significant in various fields of chemistry and material science. These compounds exhibit interesting photochemical, electrochemical, and pharmacological properties due to their unique molecular structures.

Synthesis Analysis

Photochemical synthesis involving the irradiation of nitroimidazole derivatives in the presence of benzene or xylene under specific conditions can lead to the formation of substituted imidazoles. This process might be related to the synthesis pathway of the target compound by analogy (D’Auria et al., 1998).

Molecular Structure Analysis

The structure of similar compounds has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and sometimes X-ray crystallography. These methods can determine the bonding, configuration, and overall molecular geometry of imidazole derivatives (Ergin et al., 1994).

Chemical Reactions and Properties

Imidazole derivatives participate in nucleophilic substitution reactions, which could be relevant to understanding the chemical behavior of the target compound. For example, thiophenyl 4-nitrobenzoates react with pyridines in acetonitrile, demonstrating the potential reactivity of nitro and thiophenyl groups in similar structures (Koh et al., 1999).

Scientific Research Applications

Electrochemical Studies and Polymerization

A benzimidazole derivative, similar in structure to the compound of interest, was utilized for electrochemical copolymerization with 3,4-ethylenedioxythiophene (EDOT), showing promising results in electrochromic properties and polymer science. The study focused on achieving polymerization in an acetonitrile solution, emphasizing the chemical's role in developing materials with lower oxidation potentials and higher optical contrast (Soylemez et al., 2015).

Antiproliferative Properties and Chemical Synthesis

In the field of medicinal chemistry, compounds with a structure analogous to 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile were synthesized for their potential antiproliferative properties. These compounds serve as precursors for further chemical transformations, aiming at evaluating their biological activities and developing new chemical entities (Pokhodylo & Obushak, 2022).

Photochemical Synthesis

The compound's related family has been explored in photochemical synthesis, where irradiation techniques are used to create 2-arylimidazole derivatives. This method highlights the compound's utility in synthesizing novel organic molecules with potential applications in materials science and pharmaceutical research (D’Auria et al., 1998).

Structural and Molecular Studies

Structural comparisons between methylated and unmethylated nitrophenyl lophines related to the chemical have provided insights into the effects of molecular modifications on the rotation angles of aromatic rings and packing in crystal structures. These studies are fundamental in understanding the physicochemical properties and reactivity of similar compounds (Yanover & Kaftory, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to a specific target, such as a protein or enzyme, and modulating its activity. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c19-9-10-25-18-20-12-17(15-7-4-8-16(11-15)22(23)24)21(18)13-14-5-2-1-3-6-14/h1-8,11-12H,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUZJEQOPKPZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)

![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)